Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate
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Overview
Description
“Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate” is a compound with the linear formula C14H21N5O2 . It is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds, which have been identified as potential SARS-CoV-2 Main protease inhibitors .
Synthesis Analysis
The synthesis of similar compounds, 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, has been achieved through one-step procedures. These involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Scientific Research Applications
Synthesis and Structural Analysis : Studies have explored the synthesis and structural characterization of derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine ring, a component of the compound . For instance, Lahmidi et al. (2019) synthesized a novel derivative and characterized it using X-ray diffraction and spectroscopic techniques, providing insights into the molecular structure of such compounds (Lahmidi et al., 2019).
Antibacterial Activity : Certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have shown promising antibacterial activity. Lahmidi et al. (2019) evaluated the antibacterial efficacy of their synthesized compound against Gram-positive and Gram-negative bacterial strains, indicating potential applications in antimicrobial therapies (Lahmidi et al., 2019).
Influenza Virus Inhibition : Research by Massari et al. (2017) focused on the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. They found that certain compounds exhibited the ability to inhibit influenza virus RNA polymerase, highlighting potential antiviral properties (Massari et al., 2017).
Cancer Treatment Potential : A study by Sert et al. (2020) on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a related compound, included molecular docking analyses which suggested its potential as an inhibitor for cancer treatment (Sert et al., 2020).
Diverse Synthetic Applications : The acid-catalyzed condensation of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines with various compounds has been explored for synthesizing polycyclic derivatives, indicating a broad scope for chemical synthesis and potential drug development (Pyatakov et al., 2015).
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
For instance, some derivatives have been found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to interact with several biochemical pathways, depending on their specific biological activities .
Pharmacokinetics
For instance, a related compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is soluble in dimethylformamide and methanol, slightly soluble in ethyl acetate and dichloromethane, and insoluble in petroleum ether .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to display moderate antiproliferative activities against various cancer cells .
Future Directions
The future directions for research on “Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate” and related compounds could involve further exploration of their potential as SARS-CoV-2 Main protease inhibitors . Additionally, the development of more efficient synthesis methods could be a valuable area of study .
Properties
IUPAC Name |
methyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-3-4-5-6-7-10(12(20)21-2)11-8-9-16-14-17-13(15)18-19(11)14/h8-10H,3-7H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFBADQMXEABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=NC2=NC(=NN12)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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